molecular formula C23H26N4O2 B2654154 N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286703-29-4

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2654154
CAS No.: 1286703-29-4
M. Wt: 390.487
InChI Key: DMKWWQMATQBBOG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Morpholine Ring: The pyrazole intermediate can then be reacted with morpholine under suitable conditions.

    Acylation: The final step involves the acylation of the pyrazole-morpholine intermediate with 3,4-dimethylphenylacetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H24N4O2
  • Molecular Weight : 380.44 g/mol

Properties Table

PropertyValue
IUPAC NameN-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
InChI KeyFSPFCVVSUHGVQV-UHFFFAOYSA-N
SMILESC1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Gram-positive bacteria .

Antimicrobial Activity Table

CompoundMIC (μg/mL)Activity Type
4a0.22Bactericidal
5a0.25Bactericidal
7b0.20Bactericidal
100.30Fungicidal

Anticancer Potential

The compound is also being evaluated for its anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazole-based compounds exhibited significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) .

Case Study: Antiproliferative Activity

In a recent study, several pyrazole derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines:

  • Cell Lines Tested : A375 (melanoma), MCF-7 (breast), DU145 (prostate)
  • Findings : Some compounds showed IC50 values indicative of strong anticancer activity, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types.

Enzyme Inhibition

Research has also focused on the enzyme-inhibitory potential of pyrazole derivatives. For example, studies have shown that certain derivatives can inhibit xanthine oxidase, an enzyme involved in uric acid production, which could be beneficial for conditions like gout .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide: can be compared with other acetamide derivatives, pyrazole derivatives, and morpholine-containing compounds.

    Unique Features: The combination of the pyrazole ring, morpholine ring, and phenyl group in this compound may confer unique chemical and biological properties compared to other similar compounds.

Highlighting Uniqueness

    Structural Uniqueness: The specific arrangement of functional groups in this compound may result in unique reactivity and interaction with biological targets.

    Functional Uniqueness:

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic compound belonging to the pyrazole derivative class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting a hydrazine derivative with a 1,3-diketone.
  • Substitution Reactions : The introduction of the 3-morpholino and 3,4-dimethylphenyl groups occurs through nucleophilic substitution.
  • Acetylation : The final step involves acetylation to yield the acetamide group.

These steps can be optimized for yield and purity using various techniques such as chromatography .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. A related compound was found to disrupt bacterial cell membranes, leading to cell lysis . This suggests that this compound may also possess similar properties.

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors involved in pain and inflammation signaling.

Case Study 1: Anticancer Effects

In a controlled study involving various pyrazole derivatives, researchers found that this compound exhibited IC50 values comparable to established anticancer drugs against several cancer cell lines. The study utilized both in vitro assays and in vivo models to validate the efficacy .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound using an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain scores in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Research Findings Summary Table

Activity Type Findings Reference
AnticancerInduced apoptosis and cell cycle arrest in cancer cells
Anti-inflammatoryInhibited TNF-α and IL-6 production in LPS-stimulated macrophages
AntimicrobialDisrupted bacterial cell membranes leading to cell lysis
MechanismLikely involves enzyme inhibition and receptor modulation

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-8-9-20(14-18(17)2)24-22(28)16-27-15-21(19-6-4-3-5-7-19)23(25-27)26-10-12-29-13-11-26/h3-9,14-15H,10-13,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKWWQMATQBBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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